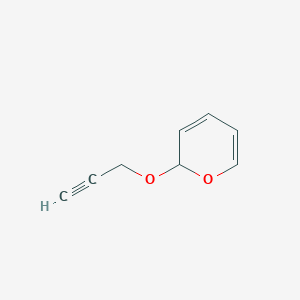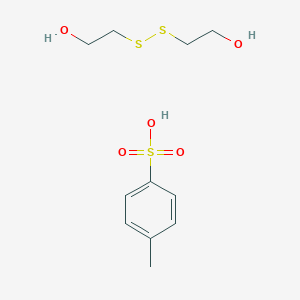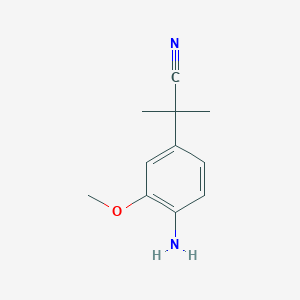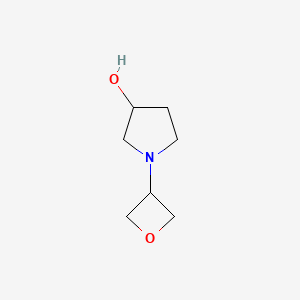
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chiral compound that features both an oxetane ring and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol typically involves the formation of the oxetane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve the following steps:
Formation of the Oxetane Ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxyalkyl halide, under basic conditions.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or amino halide precursor.
Coupling of the Rings: The final step involves coupling the oxetane and pyrrolidine rings, which can be achieved through various methods such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could yield various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol would depend on its specific applications. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological processes it affects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: The enantiomer of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol.
1-(oxetan-3-yl)pyrrolidin-3-one: A similar compound with a ketone group instead of a hydroxyl group.
1-(oxetan-3-yl)pyrrolidine: A similar compound without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an oxetane and a pyrrolidine ring
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-(oxetan-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2 |
InChI-Schlüssel |
ORVAJNOIYUPTSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
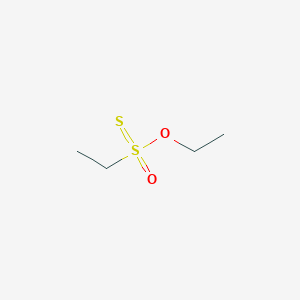
![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)

![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)
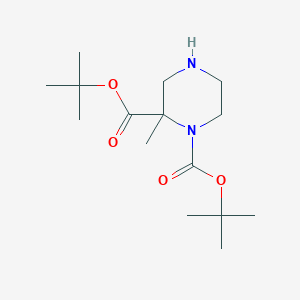
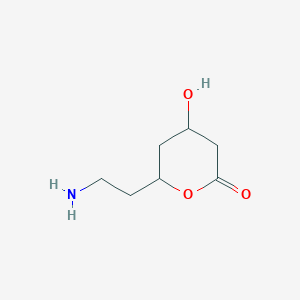
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
